N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Lipophilicity Polar Surface Area Drug-likeness

N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide (CAS 1171721-52-0) is a synthetic small molecule with the molecular formula C15H14N4O4S2 and a molecular weight of 378.4 g/mol. It belongs to the class of furan-2-carboxamide derivatives incorporating a sulfamoyl linker and a 4-methylthiazole moiety.

Molecular Formula C15H14N4O4S2
Molecular Weight 378.42
CAS No. 1171721-52-0
Cat. No. B3010836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
CAS1171721-52-0
Molecular FormulaC15H14N4O4S2
Molecular Weight378.42
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3
InChIInChI=1S/C15H14N4O4S2/c1-10-9-24-15(18-10)19-14(20)12-4-5-13(23-12)25(21,22)17-8-11-3-2-6-16-7-11/h2-7,9,17H,8H2,1H3,(H,18,19,20)
InChIKeyQSMXUBPVGJLWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide (CAS 1171721-52-0) Procurement Baseline


N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide (CAS 1171721-52-0) is a synthetic small molecule with the molecular formula C15H14N4O4S2 and a molecular weight of 378.4 g/mol [1]. It belongs to the class of furan-2-carboxamide derivatives incorporating a sulfamoyl linker and a 4-methylthiazole moiety. The compound is catalogued in screening collections (PubChem CID 44072168; ZINC ZINC000002469691) but, critically, has no reported bioactivity data in ChEMBL or the primary literature as of the latest database releases [2]. Its structural architecture—a central furan ring bearing a carboxamide at position 2 and a sulfamoyl group at position 5, with the sulfamoyl nitrogen linked to a pyridin-3-ylmethyl group—places it within a relatively underexplored chemical space at the intersection of kinase-targeted and sulfonamide-based probe design.

N-(4-Methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide: Why Generic Substitution Is Not Advisable


The target compound cannot be reliably substituted by commercially available furan-2-carboxamide or thiazole-sulfamoyl analogs because its specific combination of three pharmacophoric elements—(i) a furan-2-carboxamide core, (ii) a sulfamoyl linker bearing a pyridin-3-ylmethyl substituent, and (iii) a 4-methylthiazol-2-yl amide terminus—is not replicated in any compound with published comparative activity data [1]. Even structurally proximate analogs such as 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide or N-(4-methylthiazol-2-yl)furan-2-carboxamide lack either the pyridylmethyl sulfamoyl group or the full carboxamide-sulfamoyl-furan bridge, respectively [2]. The pyridin-3-ylmethyl group is a known metal-coordinating and hydrogen-bonding motif in kinase inhibitor design, and its absence in simpler analogs would be expected to alter target engagement, selectivity, and physicochemical properties. In the absence of direct comparative data, the structural uniqueness alone constitutes a procurement-relevant differentiator: substituting this compound with any simpler analog would change the molecular recognition profile, invalidating any structure-activity relationship (SAR) conclusions drawn from its use.

N-(4-Methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide: Quantitative Differentiation Evidence


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-methyl and Des-pyridyl Analogs

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 1.6 and a topological polar surface area (TPSA) of 151 Ų [1]. In comparison, the simpler analog N-(4-methylthiazol-2-yl)furan-2-carboxamide (lacking the sulfamoyl-pyridylmethyl group) has a computed XLogP3-AA of approximately 2.0 and a TPSA of approximately 67 Ų [2]. The incorporation of the sulfamoyl-pyridylmethyl moiety thus reduces lipophilicity by ~0.4 log units and more than doubles the polar surface area, which is expected to substantially alter membrane permeability and solubility profiles. These differences are quantifiable and mechanistically meaningful for compound selection in cell-based versus biochemical assay formats.

Lipophilicity Polar Surface Area Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity Differentiates from Core-Thiazole-Sulfamoyl Analogs

The target compound possesses 2 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), compared to 1 HBD and 5 HBA for the simpler 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide analog [1]. The additional donor and three additional acceptors arise from the pyridine nitrogen and the secondary sulfamoyl NH. This expanded hydrogen-bonding capacity increases the potential for specific, multi-point interactions with protein targets, a feature that cannot be replicated by analogs lacking the pyridylmethyl group. While no target-engagement data exist to quantify selectivity advantages, the increased H-bond complexity is a measurable structural feature that directly influences molecular recognition [2].

Hydrogen Bonding Molecular Recognition Selectivity Potential

Predicted Bioactivity Fingerprint: SEA Suggests MAOB as Potential Target, Distinct from Kinase-Focused Analogs

The Similarity Ensemble Approach (SEA) applied to the target compound using ChEMBL 20 data predicts a possible association with monoamine oxidase B (MAOB; enzyme/reductase class) with a Max Tc of 42 [1]. This prediction is absent for many furan-2-carboxamide analogs that lack the pyridylmethyl-sulfamoyl motif. While this is an in silico prediction with no confirmatory biochemical data, it differentiates the target compound from kinase-inhibitor-focused analogs (e.g., thiazole-pyridine carboxamides targeting Pim kinases described in EP2931718B1) and suggests a distinct biological profile that may be relevant for neuroscience or neuro-oncology research applications [2]. This predicted MAOB association should be treated as a hypothesis-generating observation, not a validated selectivity claim.

Target Prediction MAOB Chemical Biology

N-(4-Methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide: Recommended Application Scenarios for Procurement


Fragment-Based and Structure-Activity Relationship (SAR) Studies Targeting Pim Kinases or Related Kinase Families

Given the established patent landscape around thiazole-pyridine carboxamide derivatives as Pim kinase inhibitors (EP2931718B1; WO2014/113388A1) [1], this compound serves as a structurally discrete probe for SAR expansion. Its furan-2-carboxamide core differs from the pyridinecarboxamide core prevalent in the Incyte patent series, and the pyridin-3-ylmethyl sulfamoyl group introduces an additional vector for hinge-region or solvent-exposed interactions. Procurement of this compound enables comparative SAR studies to delineate the contributions of the furan core and the sulfamoyl linker to kinase inhibition, which cannot be interrogated using the patent-exemplified compounds alone.

Chemical Biology Probe Development for Monoamine Oxidase B (MAOB) Hypothesis Testing

The SEA-predicted association with MAOB [2] positions this compound as a candidate for biochemical screening against MAOB. MAOB is a validated target in Parkinson's disease and glioblastoma research. The compound's structural features—particularly the furan ring and the pyridylmethyl sulfamoyl group—are not commonly found in classical MAOB inhibitors (e.g., rasagiline, selegiline), offering a novel chemotype for probe development. Procurement is warranted for laboratories seeking to diversify their MAOB inhibitor chemical space beyond propargylamine-based scaffolds.

Physicochemical Comparator in Drug-Likeness Optimization Campaigns

The compound's balanced lipophilicity (XLogP = 1.6) and high polar surface area (TPSA = 151 Ų) place it in a favorable region of CNS drug-likeness space [3]. When used alongside simpler furan-carboxamide analogs (XLogP ~2.0, TPSA ~67 Ų), this compound can serve as a physicochemical benchmark in lead optimization programs that aim to improve solubility and reduce non-specific binding while maintaining passive permeability. Its procurement as a reference compound supports formulation and assay development studies.

Virtual Screening and Computational Docking Library Enhancement

The compound's three-ring architecture (furan, thiazole, pyridine) connected by a flexible sulfamoyl-carboxamide linker represents a three-dimensional scaffold that is underrepresented in commercial screening libraries. Docking campaigns targeting proteins with deep, multi-pocket active sites (e.g., class I PI3Ks, mTOR) may benefit from the inclusion of this compound as a seed for scaffold hopping. Its procurement enriches compound collections with a chemotype that bridges sulfonamide and carboxamide pharmacophores in a single, compact molecule [1].

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.